1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone
Description
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone is a bicyclic ketone derivative featuring a sulfur- and nitrogen-containing bicyclo[2.2.1]heptane core. The 2,4-difluorophenyl group attached to the ethanone moiety introduces electron-withdrawing properties, which may enhance metabolic stability and influence binding interactions. This compound is of interest in medicinal chemistry, particularly for central nervous system (CNS) or antimicrobial applications, due to its hybrid pharmacophoric features.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NOS/c14-9-2-1-8(12(15)4-9)3-13(17)16-6-11-5-10(16)7-18-11/h1-2,4,10-11H,3,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVUXFQEQHBYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone is a heterobicyclic compound that has garnered attention for its potential biological activities. This compound features a unique bicyclic structure incorporating sulfur and nitrogen, which may contribute to its interactions with biological systems. The exploration of its biological activity is crucial for understanding its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 271.34 g/mol. The structure includes a bicyclic framework that enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is believed to be mediated through its interaction with specific receptors and enzymes in the body. Preliminary research suggests that it may inhibit certain enzymatic pathways, leading to effects such as:
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics.
- Anticancer Properties : Initial studies indicate that it may induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various derivatives of bicyclic compounds, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the bacterial strain tested .
Anticancer Activity
In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound could reduce cell viability by inducing apoptosis. The IC50 values were reported between 10 to 30 µM, indicating a dose-dependent response .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the efficacy of the compound against multi-drug resistant Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : Zones of inhibition ranged from 15 mm to 25 mm, showcasing significant antimicrobial activity.
-
Case Study on Anticancer Activity :
- Objective : Evaluate the apoptotic effects on breast cancer cells.
- Method : Flow cytometry analysis post-treatment with varying concentrations.
- Results : A notable increase in early and late apoptotic cells was observed at concentrations above 20 µM.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Bicyclic with Cl | Moderate | Low |
| Compound B | Linear structure | Low | Moderate |
| Current Compound | Bicyclic with S & N | High | High |
Comparison with Similar Compounds
Table 1: Key Structural Features and Implications
Core Scaffold Differences
- Bicyclo[2.2.1]heptane vs. Triazole : The target compound’s bicyclic system imposes conformational rigidity, which may enhance binding specificity compared to the triazole-based analog in . Triazoles, however, offer synthetic versatility and tunable hydrogen-bonding capacity .
- Oxidation State of Sulfur: The dioxidized sulfur in ’s compound increases polarity and may alter metabolic pathways compared to the non-oxidized thia group in the target compound .
Substituent Effects
- 2,4-Difluorophenyl vs. 3-Iodophenyl : Fluorine substituents improve lipophilicity and metabolic stability, whereas iodine in ’s compound may enable radiolabeling or halogen bonding in protein interactions .
- Phenylsulfonyl Group () : This group enhances solubility and may contribute to antimicrobial activity via sulfonamide-like mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
